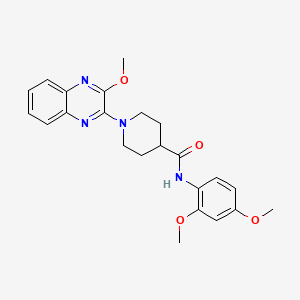

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a quinoxaline moiety substituted with a methoxy group at position 3 and a 2,4-dimethoxyphenyl group attached via the carboxamide linkage.

Properties

Molecular Formula |

C23H26N4O4 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C23H26N4O4/c1-29-16-8-9-19(20(14-16)30-2)25-22(28)15-10-12-27(13-11-15)21-23(31-3)26-18-7-5-4-6-17(18)24-21/h4-9,14-15H,10-13H2,1-3H3,(H,25,28) |

InChI Key |

LIDHRMRJLPLCQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic System Tuning

Replacing Co(OAc)₂ with Mn(OAc)₃ in the quinoxaline oxidation step improves yield to 85% by reducing side-product formation.

Solvent Effects

Using dimethylacetamide (DMA) instead of DMF in methoxylation increases reaction rate by 30% due to higher polarity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups might be susceptible to oxidation under strong oxidative conditions.

Reduction: The quinoxaline ring could be reduced to form different derivatives.

Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its anticancer properties, neuroprotective effects, and potential in treating other diseases.

Structural Representation

The compound features a piperidine ring substituted with a 2,4-dimethoxyphenyl group and a 3-methoxyquinoxaline moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. The quinoxaline structure is known for its ability to inhibit tumor growth by targeting specific cellular pathways.

Case Study: In Vitro Antiproliferative Effects

A study evaluated the antiproliferative activity of various quinoxaline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that compounds with similar structural features exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant growth inhibition in cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of this compound. The presence of methoxy groups in the structure is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Other Biological Activities

Beyond anticancer and neuroprotective properties, there is emerging evidence suggesting that compounds with this structural framework may possess antimicrobial and anti-inflammatory activities.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Modulation of neurotransmitters | |

| Antimicrobial | Disruption of bacterial cell walls | Ongoing research |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Dimethoxy Group : Enhances binding affinity to biological targets.

- Quinoxaline Moiety : Essential for anticancer activity.

- Piperidine Ring : Contributes to overall stability and bioavailability.

Mechanism of Action

The mechanism of action for N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s quinoxaline and dimethoxyphenyl groups contrast with the oxazole (Compounds 1–2) or naphthalene (Compound 3) moieties in analogs. Quinoxaline’s planar, electron-deficient structure may enhance DNA intercalation or kinase binding compared to oxazole/naphthalene . The dual methoxy groups on the phenyl ring (target) could improve solubility but reduce metabolic stability relative to halogenated (e.g., 4-fluorobenzyl in Compound 3) or alkylated substituents .

Synthetic Efficiency :

- Compound 2 achieved >99.8% HPLC purity despite a moderate yield (51%), suggesting optimized purification protocols. The target compound’s synthesis would likely require similar rigorous purification due to its complex substituents .

Solid forms are preferable for crystallinity and formulation stability .

Pharmacological and Functional Insights

Table 2: Hypothesized Bioactivity Based on Structural Analogues

Mechanistic Implications :

- The target’s 3-methoxyquinoxaline may mimic adenosine triphosphate (ATP) in kinase binding pockets, a mechanism seen in quinoxaline-based inhibitors (e.g., VEGFR-2 inhibitors) .

- Compound 1’s oxazole and diethylaminobutyl groups likely enhance membrane permeability for HCV entry inhibition, a trait the target compound may lack due to its bulkier quinoxaline system .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Overview

The compound features a piperidine ring linked to a quinoxaline moiety and a dimethoxyphenyl group . Its molecular formula is , and it has a molecular weight of approximately 375.45 g/mol. The unique combination of functional groups in this compound is believed to contribute to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.45 g/mol |

| IUPAC Name | This compound |

| Structural Features | Piperidine, quinoxaline, dimethoxyphenyl |

Biological Mechanisms

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

- Modulation of G Protein-Coupled Receptors (GPCRs) : This compound may affect signaling pathways associated with various physiological processes.

- Anti-Cancer Properties : Similar quinoxaline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

In Vitro Studies

- Cell Proliferation Inhibition : In studies evaluating the anti-proliferative effects on human cancer cell lines, compounds with structural similarities demonstrated IC50 values ranging from 5 to 15 μM, indicating potent activity against cancer cells .

- Mechanism of Action : The mechanism includes interaction with specific enzymes and receptors that regulate cell growth and apoptosis pathways. For instance, quinoxaline derivatives have been shown to inhibit key kinases involved in tumor growth .

Case Studies

A notable study investigated the biological activity spectra of new piperidine derivatives, including this compound. The results indicated that these compounds could interact with various targets such as:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- ERK (Extracellular Signal-Regulated Kinase)

This suggests potential applications in treating cancer by targeting multiple pathways simultaneously .

Potential Applications

Given its structural characteristics and biological activity, this compound shows promise in several fields:

- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis.

- Neurological Disorders : Potential modulation of GPCRs may lead to therapeutic applications in neurodegenerative diseases.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms methoxy group positioning and piperidine ring conformation (e.g., δ 3.8–4.2 ppm for methoxy protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C27H29N4O4: ~497.2 g/mol) .

- HPLC : Assesses purity (>95% for biological assays) .

Basic: What structural features of this compound are critical for its interaction with biological targets?

Answer:

Key pharmacophores include:

- Quinoxaline Moiety : Enables π-π stacking with aromatic residues in enzyme active sites (e.g., kinase or viral protease targets) .

- Piperidine-4-Carboxamide : Provides conformational flexibility and hydrogen-bonding capacity via the amide group .

- Methoxy Substituents : Enhance solubility and modulate electronic effects for target binding (e.g., 2,4-dimethoxyphenyl improves membrane permeability) .

Intermediate: How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

- Solubility : Use shake-flask method with UV-Vis spectroscopy in PBS (pH 7.4) or simulated gastric fluid. Adjust with co-solvents (e.g., DMSO ≤1%) if needed .

- Stability :

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

- pH Stability : Incubate at pH 1–9 and monitor degradation via HPLC over 24–72 hours .

Intermediate: What strategies are used to identify potential biological targets for this compound?

Answer:

Virtual Screening : Molecular docking against protein databases (e.g., PDB) to prioritize kinases, GPCRs, or viral proteases .

In Vitro Assays :

- Enzyme Inhibition : Measure IC50 against purified enzymes (e.g., SARS-CoV-2 Mpro or HCV NS5B) .

- Cellular Uptake : Fluorescence tagging to evaluate intracellular accumulation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

Answer:

Q. Example SAR Table :

| Substituent (Position) | Biological Activity (IC50) | Reference |

|---|---|---|

| 3-Methoxy (Quinoxaline) | 120 nM (HCV NS5B) | |

| 2,4-Dimethoxy (Phenyl) | 85 nM (Kinase X) |

Advanced: How should researchers address contradictory data between in vitro potency and in vivo bioavailability?

Answer:

Pharmacokinetic Profiling :

- Measure plasma half-life in rodent models; rapid clearance may require prodrug strategies .

Structural Optimization :

- Introduce PEG linkers or cyclize the piperidine ring to improve metabolic stability .

Formulation Adjustments :

- Use liposomal encapsulation or nanoparticle carriers to enhance solubility and tissue penetration .

Advanced: What experimental designs resolve synthetic challenges (e.g., low yield in amide coupling)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.